ETHYL 3-(4-CHLORO-3-METHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
Overview
Description
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a nitro group, and an ester functional group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLORO-3-METHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, including the formation of the sulfonamide linkage, esterification, and nitration. The process may start with the reaction of 4-chloro-3-methoxyaniline with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the ester linkage. Finally, nitration of the aromatic ring is carried out using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-CHLORO-3-METHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Similar ester and amine functionalities but lacks the nitro and sulfonamide groups.
Ethyl 3-((4-methoxy-3-methylbenzyl)amino)propanoate: Similar structure but with different substituents on the aromatic ring.
Properties
IUPAC Name |
ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O7S/c1-3-28-18(22)11-16(12-5-4-6-13(9-12)21(23)24)20-29(25,26)14-7-8-15(19)17(10-14)27-2/h4-10,16,20H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHZMYHCRXOQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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